molecular formula C24H27F3N4O9 B15323495 3-(2-{4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}ethoxy)propanoic acid, trifluoroacetic acid

3-(2-{4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}ethoxy)propanoic acid, trifluoroacetic acid

Cat. No.: B15323495
M. Wt: 572.5 g/mol
InChI Key: NDNWAJHQSSVZFZ-UHFFFAOYSA-N
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Description

3-(2-{4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}ethoxy)propanoic acid, trifluoroacetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}ethoxy)propanoic acid, trifluoroacetic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2,6-dioxopiperidine and 1,3-dioxoisoindoline derivatives, followed by their coupling with piperazine and subsequent functionalization with ethoxy and propanoic acid groups. The final step involves the addition of trifluoroacetic acid to stabilize the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product. Purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-{4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}ethoxy)propanoic acid, trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating protein-ligand interactions and enzyme mechanisms.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, the compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 3-(2-{4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}ethoxy)propanoic acid, trifluoroacetic acid involves its interaction with specific molecular targets. The compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
  • 3-(3-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)propoxy)propanoic acid
  • 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid

Uniqueness

The uniqueness of 3-(2-{4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}ethoxy)propanoic acid, trifluoroacetic acid lies in its complex structure and the presence of multiple functional groups. This complexity allows for diverse chemical reactivity and potential applications in various fields. Compared to similar compounds, it offers unique opportunities for synthetic modifications and biological interactions.

Properties

Molecular Formula

C24H27F3N4O9

Molecular Weight

572.5 g/mol

IUPAC Name

3-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethoxy]propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C22H26N4O7.C2HF3O2/c27-18-4-3-17(20(30)23-18)26-21(31)15-2-1-14(13-16(15)22(26)32)25-8-6-24(7-9-25)10-12-33-11-5-19(28)29;3-2(4,5)1(6)7/h1-2,13,17H,3-12H2,(H,28,29)(H,23,27,30);(H,6,7)

InChI Key

NDNWAJHQSSVZFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCC(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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